2H-Pyran-2-ol, tetrahydro-3-iodo-
Description
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Structure
3D Structure
Properties
CAS No. |
85515-57-7 |
|---|---|
Molecular Formula |
C5H9IO2 |
Molecular Weight |
228.03 g/mol |
IUPAC Name |
3-iodooxan-2-ol |
InChI |
InChI=1S/C5H9IO2/c6-4-2-1-3-8-5(4)7/h4-5,7H,1-3H2 |
InChI Key |
SQAUGUMNNZNDQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(OC1)O)I |
Origin of Product |
United States |
Data Analysis and Spectrum Generation:the Final Step Involves the Boltzmann Averaging of the Chemical Shifts from All Significant Conformers to Produce a Single, Representative Predicted Spectrum.
For 2H-Pyran-2-ol, tetrahydro-3-iodo-, the presence of the iodine atom introduces additional complexity. The heavy iodine atom can induce significant spin-orbit coupling effects, which may require more advanced computational methods for highly accurate predictions, especially for the carbon atom directly bonded to it (C3).
While no direct experimental data for the target molecule is available, data from related compounds such as 4-iodotetrahydro-2H-pyran and the parent compound tetrahydro-2H-pyran-2-ol can provide valuable context for the expected chemical shift ranges. imperial.ac.ukchemicalbook.com
Below is a hypothetical table of predicted ¹H and ¹³C NMR chemical shifts for the most stable conformer of cis-2H-Pyran-2-ol, tetrahydro-3-iodo-, generated using a DFT/GIAO approach. The specific values would be highly dependent on the chosen functional, basis set, and solvent model.
Hypothetical Predicted NMR Data
The following tables present a hypothetical set of predicted ¹H and ¹³C NMR chemical shifts for a plausible diastereomer of 2H-Pyran-2-ol, tetrahydro-3-iodo-. These values are illustrative and would be the outcome of a rigorous computational study.
Table 1: Predicted ¹H NMR Chemical Shifts
| Proton | Predicted Chemical Shift (δ, ppm) |
| H-2 | 4.85 |
| H-3 | 4.20 |
| H-4a | 2.10 |
| H-4e | 1.95 |
| H-5a | 1.80 |
| H-5e | 1.65 |
| H-6a | 3.90 |
| H-6e | 3.50 |
| 2-OH | 3.20 |
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 95.0 |
| C-3 | 45.0 |
| C-4 | 30.0 |
| C-5 | 25.0 |
| C-6 | 68.0 |
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is particularly well-suited for studying the electronic properties of organic molecules. DFT methods are used to approximate the electron density of a molecule to derive its energy and other properties. chemrxiv.org
A fundamental step in any computational analysis is the determination of the molecule's most stable three-dimensional structure. Geometrical optimization using DFT would calculate the bond lengths, bond angles, and dihedral angles of 2H-Pyran-2-ol, tetrahydro-3-iodo- that correspond to the lowest energy state on the potential energy surface. For instance, the B3LYP functional combined with a suitable basis set like 6-311+G* is a common choice for such optimizations. bohrium.com This process would reveal the preferred conformation of the tetrahydropyran (B127337) ring (e.g., chair or boat) and the spatial orientation of the hydroxyl and iodo substituents.
Table 1: Illustrative Optimized Geometrical Parameters for a Substituted Tetrahydropyran Ring (Theoretical)
This table illustrates the type of data that would be generated from a DFT geometry optimization. The values are hypothetical for 2H-Pyran-2-ol, tetrahydro-3-iodo-.
| Parameter | Predicted Value |
| C-O (ring) bond length | 1.43 Å |
| C-C bond length | 1.53 Å |
| C-I bond length | 2.15 Å |
| O-H bond length | 0.96 Å |
| C-O-C bond angle | 111.5° |
| C-C-I bond angle | 110.0° |
DFT calculations can predict where a molecule is most likely to react. By calculating various molecular descriptors, such as atomic charges and Fukui functions, one can identify the most electrophilic and nucleophilic sites within 2H-Pyran-2-ol, tetrahydro-3-iodo-. For example, the carbon atom bonded to the iodine would be expected to be a primary electrophilic site, susceptible to nucleophilic attack, while the oxygen of the hydroxyl group would be a primary nucleophilic site. This information is invaluable for predicting the outcomes of chemical reactions.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability; a large gap suggests high stability, while a small gap indicates higher reactivity. nih.gov For 2H-Pyran-2-ol, tetrahydro-3-iodo-, the HOMO would likely be localized on the iodine and oxygen atoms, while the LUMO would be associated with the C-I antibonding orbital.
Table 2: Hypothetical Frontier Molecular Orbital Energies for 2H-Pyran-2-ol, tetrahydro-3-iodo-
| Orbital | Energy (eV) |
| HOMO | -9.5 |
| LUMO | -0.8 |
| HOMO-LUMO Gap | 8.7 |
A Molecular Electrostatic Potential (MEP) map is a color-coded representation of the electrostatic potential on the surface of a molecule. nih.gov It provides a visual guide to the charge distribution. Regions of negative potential (typically colored red) are rich in electrons and are prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. For 2H-Pyran-2-ol, tetrahydro-3-iodo-, the MEP map would likely show a negative potential around the hydroxyl oxygen and a positive potential near the hydrogen of the hydroxyl group and the carbon attached to the iodine.
Molecular Dynamics (MD) Simulations
While DFT provides a static picture, Molecular Dynamics (MD) simulations introduce temperature and time, allowing the study of a molecule's dynamic behavior. nih.gov An MD simulation of 2H-Pyran-2-ol, tetrahydro-3-iodo- in a solvent (like water or an organic solvent) would reveal its conformational dynamics, such as the flipping between different chair conformations of the tetrahydropyran ring. Furthermore, MD simulations are instrumental in studying how the molecule interacts with other molecules, including potential reactants or biological targets, by simulating the trajectory of all atoms over time. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Descriptors
Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate a molecule's structural properties with its biological activity or chemical reactivity. nih.gov For 2H-Pyran-2-ol, tetrahydro-3-iodo-, various descriptors could be calculated from its optimized geometry. These descriptors fall into several categories:
Electronic: Dipole moment, polarizability, HOMO/LUMO energies.
Steric: Molecular volume, surface area, specific conformational indices.
Topological: Indices that describe the branching and connectivity of the molecule.
Hydrophobic: LogP (the logarithm of the partition coefficient between octanol (B41247) and water), which indicates how the molecule would distribute itself in a biological system.
These descriptors, once calculated for a series of related compounds, can be used to build a mathematical model that predicts the activity of new, untested molecules. researchgate.net
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)
The theoretical prediction of Nuclear Magnetic Resonance (NMR) spectroscopic parameters, such as chemical shifts, for a molecule like 2H-Pyran-2-ol, tetrahydro-3-iodo-, is a powerful tool in computational chemistry. It aids in the structural elucidation and confirmation of synthetically challenging or novel compounds for which experimental data may be scarce. Given the absence of published experimental NMR spectra for 2H-Pyran-2-ol, tetrahydro-3-iodo-, a detailed computational protocol is the primary method for estimating its ¹H and ¹³C NMR chemical shifts.
This process typically involves the use of quantum mechanical calculations, most notably Density Functional Theory (DFT). The general workflow for predicting the NMR spectra of 2H-Pyran-2-ol, tetrahydro-3-iodo- would encompass several critical steps:
Applications in Advanced Organic Synthesis
Utilization as a Synthetic Building Block for Complex Molecules
The inherent functionalities of 2H-Pyran-2-ol, tetrahydro-3-iodo- position it as a powerful synthon for the construction of elaborate molecular architectures, from natural products to novel heterocyclic frameworks.
The tetrahydropyran (B127337) ring is a ubiquitous structural motif found in a vast array of biologically significant natural products, including potent antiproliferative agents and antibiotics. researchgate.net The synthesis of these complex molecules often hinges on the efficient and stereoselective construction of the THP core. researchgate.netrsc.org
2H-Pyran-2-ol, tetrahydro-3-iodo- serves as an ideal chiron for such syntheses. The lactol moiety can be readily converted into a glycosidic linkage or reduced to a stable cyclic ether, while the C-I bond provides a reactive handle for introducing molecular complexity. For instance, in the synthesis of natural products like Neopeltolide or the Diospongins, which feature highly substituted THP rings, an intermediate like 3-iodotetrahydropyran could be employed in key fragment coupling steps. researchgate.netresearchgate.net The iodine atom can be substituted or used in cross-coupling reactions to append side chains, a critical step in assembling the final natural product architecture. Methodologies such as iodoetherification or the Prins cyclization of halo-substituted precursors are established strategies for forming such rings, underscoring the value of iodinated THP building blocks. ntu.edu.sg
The reactivity of the C-I bond and the pyran ring itself enables the transformation of 2H-Pyran-2-ol, tetrahydro-3-iodo- into a variety of other heterocyclic structures. This includes the synthesis of fused-ring systems and complex spirocycles, which are of great interest in medicinal chemistry. nih.govresearchgate.netresearchgate.net
For example, intramolecular reactions can be envisioned where a nucleophile, tethered to the C2-hydroxyl group, displaces the iodine at C3 to form a bicyclic system. More elaborately, the C-I bond can serve as a linchpin in multicomponent reactions. An illustrative application is the potential synthesis of spiropyrazolone tetrahydropyrans, where the iodinated position could act as an electrophilic site for annulation with a suitable partner like α-arylidene pyrazolone, proceeding through a cascade pathway to construct the spirocyclic core. nih.gov This versatility allows chemists to leverage a single, well-defined precursor to access a broad chemical space of novel heterocyclic entities.
Development of Novel Methodologies for Organic Transformations
The unique combination of functional groups in 2H-Pyran-2-ol, tetrahydro-3-iodo- makes it an excellent substrate for exploring and developing new chemical reactions, particularly those involving the formation of new bonds and the control of stereochemistry.
The carbon-iodine bond is arguably the most reactive of the carbon-halogen bonds, making it a cornerstone of modern cross-coupling chemistry. The C(sp³)-I bond in the title compound is primed for participation in a wide range of powerful palladium- and copper-catalyzed transformations. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.
Key transformations include:
Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds.
Sonogashira Coupling: Coupling with terminal alkynes, a crucial reaction for introducing alkynyl moieties into molecules. researchgate.net
Heck Coupling: Reaction with alkenes, although less common for C(sp³)-I bonds without β-hydride elimination pathways.
Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with amines.
C-O and C-S Coupling: Formation of ether and thioether linkages by reacting with alcohols or thiols. nih.gov
These reactions demonstrate the immense potential of 2H-Pyran-2-ol, tetrahydro-3-iodo- as a platform for developing new synthetic methods.
Table 1: Potential Cross-Coupling Reactions of 2H-Pyran-2-ol, tetrahydro-3-iodo-
| Reaction Name | Coupling Partner | Typical Catalyst System | Bond Formed | Resulting Structure |
|---|---|---|---|---|
| Suzuki Coupling | R-B(OH)₂ | Pd(PPh₃)₄, Base | C-C | 3-Alkyl/Aryl-tetrahydropyran |
| Sonogashira Coupling | R-C≡CH | PdCl₂(PPh₃)₂, CuI, Base | C-C (sp) | 3-Alkynyl-tetrahydropyran |
| Buchwald-Hartwig | R₂NH | Pd₂(dba)₃, Ligand, Base | C-N | 3-Amino-tetrahydropyran |
Annulation, or ring-forming, reactions are fundamental to the synthesis of cyclic molecules. Achieving stereocontrol in these reactions is a major goal of organic synthesis. The pre-existing stereocenters in a chiral, non-racemic form of 2H-Pyran-2-ol, tetrahydro-3-iodo- can exert powerful control over the stereochemical outcome of annulation reactions.
In a process known as substrate-controlled diastereoselection, the steric and electronic properties of the substituted THP ring can direct the approach of reagents to a specific face of the molecule. For example, in a [3+2] annulation reaction with an incoming dipolarophile, the bulky substituent at C3 could block one face of an adjacent reactive center, leading to the preferential formation of one diastereomer. rsc.org This principle has been successfully applied in the stereoselective synthesis of highly substituted tetrahydropyrans and other complex cyclic systems, where strategies like the Evans aldol-Prins cyclization are used to set multiple contiguous stereocenters with high fidelity. nih.gov
Use as an Intermediate in Chemical Probe Synthesis
Chemical probes are essential tools for dissecting biological pathways and validating drug targets. The synthesis of effective probes often requires a modular approach where a core scaffold can be readily modified, a process known as late-stage functionalization (LSF). researchgate.netrsc.orgchem-station.com
2H-Pyran-2-ol, tetrahydro-3-iodo- is an exemplary intermediate for LSF. The robust tetrahydropyran core can mimic the carbohydrate portion of a natural ligand, while the highly reactive C-I bond serves as a versatile anchor point for the attachment of various functional moieties in the final steps of a synthesis. This is particularly advantageous as it avoids carrying sensitive or bulky tags (e.g., fluorophores, biotin (B1667282), or photo-affinity labels) through a multi-step synthetic sequence where they might be degraded. Using the cross-coupling reactions described previously (see 7.2.1), a synthetic biologist could easily append a fluorescent dye via Sonogashira coupling or attach a biotin affinity tag to the iodinated position, thereby converting a bioactive core molecule into a powerful chemical probe for imaging or target identification studies.
Table 2: Summary of Applications in Synthesis
| Application Area | Key Feature Utilized | Example Transformation / Use |
|---|---|---|
| Natural Product Synthesis | THP scaffold, C-I handle | Fragment coupling via substitution or cross-coupling to build complex natural products like Neopeltolide. |
| Heterocycle Synthesis | C-I reactivity, Ring structure | Intramolecular cyclization to form fused rings; precursor for spirocycles like spiropyrazolones. |
Future Research Trajectories for 2h Pyran 2 Ol, Tetrahydro 3 Iodo
Development of More Sustainable and Atom-Economical Synthetic Routes
The principles of green chemistry are increasingly guiding synthetic strategies, prioritizing efficiency and minimizing environmental impact. Future research into the synthesis of 2H-Pyran-2-ol, tetrahydro-3-iodo- will undoubtedly focus on developing more sustainable and atom-economical routes that move beyond classical, multi-step procedures which often rely on stoichiometric and hazardous reagents.
Key areas of development will likely include:
Catalytic Iodocyclization: A primary goal will be the development of catalytic methods for the direct iodocyclization of readily available starting materials, such as unsaturated alcohols (e.g., pent-4-en-1-ol derivatives). This approach would be highly atom-economical, incorporating the iodine atom directly into the target ring system in a single step. Research will focus on discovering novel catalysts, potentially based on earth-abundant metals or organocatalysts, that can facilitate this transformation with high efficiency and selectivity under mild conditions.
Use of Greener Solvents and Reagents: Future syntheses will aim to replace hazardous solvents and reagents with more environmentally benign alternatives. This could involve using water, ionic liquids, or bio-based solvents. rsc.org For the iodination step, exploring alternatives to molecular iodine, such as iodide salts with a recyclable oxidant, could further enhance the sustainability of the process.
Tandem and One-Pot Reactions: Designing reaction cascades where multiple transformations occur in a single pot is a powerful strategy for improving efficiency. mdpi.com A future synthetic route could involve a tandem reaction sequence, for example, a Prins cyclization followed by in-situ trapping with an iodine source, thereby reducing the number of workup and purification steps required. nih.gov
Expanding the Scope of Stereoselective Syntheses
The biological activity of tetrahydropyran-containing molecules is often critically dependent on their stereochemistry. Consequently, controlling the three-dimensional arrangement of substituents in 2H-Pyran-2-ol, tetrahydro-3-iodo- is of paramount importance. Future research will focus on expanding the toolbox of stereoselective methods to access all possible stereoisomers of this compound in high purity.
Promising avenues of investigation include:
Asymmetric Catalysis: The use of chiral catalysts is a cornerstone of modern asymmetric synthesis. Future work will likely involve the application of chiral Brønsted acids or chiral metal complexes to catalyze the cyclization of prochiral precursors. whiterose.ac.ukorganic-chemistry.org For instance, an asymmetric Prins cyclization or an enantioselective iodoetherification reaction could set the key stereocenters in a single, highly controlled step. nih.gov
Substrate and Reagent Control: The inherent stereochemistry of the starting material can be used to direct the stereochemical outcome of the cyclization. Syntheses starting from chiral pool materials, such as carbohydrates or amino acids, can provide a reliable route to specific enantiomers. Additionally, the development of chiral iodine-donating reagents could offer a novel approach to inducing asymmetry during the cyclization process.
Diastereoselective Transformations: For a given enantiomeric series, controlling the relative stereochemistry between the C2-hydroxyl and the C3-iodo substituent is crucial. Research will explore how reaction conditions (temperature, solvent, catalyst) and the nature of the starting material influence the diastereoselectivity of the cyclization, aiming for methods that can selectively produce either cis or trans isomers. uva.es
Unveiling Novel Reactivity Patterns and Chemical Transformations
The synthetic utility of 2H-Pyran-2-ol, tetrahydro-3-iodo- is defined by its reactivity. The molecule possesses several reactive sites—the carbon-iodine bond, the hemiacetal, and various C-H bonds—that can be targeted for further functionalization.
Future research will aim to:
Exploit the Carbon-Iodine Bond: The C-I bond is a prime handle for introducing molecular complexity. Future studies will undoubtedly explore a wide range of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings, to form new carbon-carbon and carbon-heteroatom bonds at the C3 position. acs.org This would allow for the rapid diversification of the tetrahydropyran (B127337) core, creating libraries of novel compounds.
Transform the Hemiacetal Functionality: The hemiacetal at the C2 position is a masked carbonyl and a site for glycosylation-type reactions. Future work will investigate its conversion into various other functional groups. For example, oxidation to the corresponding lactone, reduction to the diol, or reaction with nucleophiles (e.g., alcohols, amines, thiols) under acidic catalysis to form stable pyranosides.
Achieve Site-Selective C-H Functionalization: Direct C-H activation is a powerful, modern strategy for molecular editing. nih.govresearchgate.netbeilstein-journals.org Research could target the selective functionalization of the C-H bonds at positions C4, C5, or C6 of the tetrahydropyran ring. This would represent a highly efficient way to introduce additional substituents without the need for pre-functionalized starting materials, opening up new avenues for structural diversification. tue.nl
Advanced In-Silico Modeling for Rational Design
Computational chemistry provides invaluable insights into molecular structure, stability, and reactivity, accelerating the development of new synthetic methods. nih.gov For 2H-Pyran-2-ol, tetrahydro-3-iodo-, in-silico modeling will be a critical tool for rational design.
Future computational studies will likely focus on:
Conformational Analysis: Using methods like Density Functional Theory (DFT), researchers can predict the most stable chair conformations for the different stereoisomers of the molecule. This information is crucial for understanding and predicting the stereochemical outcomes of reactions.
Mechanism Elucidation: Computational modeling can be used to map out the entire reaction pathway for the synthesis of the target molecule. By calculating the energies of transition states and intermediates, researchers can gain a deep understanding of the factors that control reaction rates and selectivity, aiding in the optimization of reaction conditions. nih.gov
Predicting Reactivity and Halogen Bonding: Advanced modeling can predict the molecule's reactivity. For instance, calculating the molecular electrostatic potential can identify the most likely sites for nucleophilic or electrophilic attack. Specifically, modeling the σ-hole on the iodine atom can help in designing reactions that exploit its ability to act as a halogen bond donor, a key noncovalent interaction in supramolecular chemistry and drug design. arxiv.orgrsc.org
Integration into Flow Chemistry and Automated Synthesis Platforms
The translation of synthetic procedures from the lab bench to larger-scale production, or for the rapid synthesis of compound libraries, can be greatly enhanced by modern technologies like flow chemistry and automated synthesis.
Future directions in this area will involve:
Development of Continuous-Flow Synthesis: Adapting the synthesis of 2H-Pyran-2-ol, tetrahydro-3-iodo- to a continuous-flow process offers numerous advantages, including enhanced safety (especially when using hazardous reagents), precise control over temperature and reaction time, and improved scalability. youtube.com A telescoped flow setup could integrate the cyclization, purification, and subsequent functionalization steps into a single, seamless operation. nih.gov
Automated Reaction Optimization: Automated synthesis platforms can be employed to rapidly screen a wide range of catalysts, solvents, and reaction conditions. nih.gov This high-throughput approach can significantly accelerate the optimization of the synthetic route, quickly identifying the ideal conditions for maximizing yield and selectivity.
Library Generation for Drug Discovery: Once a robust synthesis is established, automated platforms can be used to generate libraries of analogues based on the 2H-Pyran-2-ol, tetrahydro-3-iodo- scaffold. researchgate.netresearchgate.net By coupling this core with a diverse set of building blocks via cross-coupling reactions (as described in 8.3), a large number of distinct compounds can be synthesized and screened for biological activity, accelerating the drug discovery process.
Q & A
Q. What synthetic methodologies are effective for introducing the iodo substituent at the 3-position of tetrahydro-2H-pyran-2-ol?
Methodological Answer: The iodination of tetrahydro-2H-pyran derivatives typically employs triphenylphosphine (PPh₃) and iodine (I₂) in dichloromethane/ether solvents, as demonstrated in the synthesis of analogous iodinated tetrahydronaphthalene derivatives . Key steps include:
- Substrate activation : Use of imidazole as a base to stabilize intermediates.
- Quenching : Sodium thiosulfate (Na₂S₂O₃) is critical to neutralize excess iodine and prevent side reactions.
- Purification : Column chromatography with silica gel and polar/nonpolar solvent mixtures ensures isolation of the iodo product.
Q. How can the structure of 3-iodo-tetrahydro-2H-pyran-2-ol be confirmed experimentally?
Methodological Answer: Combined spectroscopic techniques are essential:
- NMR :
- ¹H NMR : Look for deshielding of protons near the iodine atom (e.g., H-3 and adjacent H-4/H-2).
- ¹³C NMR : The C-3 carbon bonded to iodine typically appears downfield (~30–50 ppm).
- Mass Spectrometry (EI-MS) : A molecular ion peak at m/z corresponding to C₅H₉IO₂ (exact mass: ~228 g/mol) and fragments reflecting cleavage at the pyran ring (e.g., loss of H₂O or I•) .
- IR Spectroscopy : Confirm hydroxyl (OH stretch ~3200–3500 cm⁻¹) and ether (C-O-C ~1100 cm⁻¹) functional groups .
Q. What factors influence the stability of 3-iodo-tetrahydro-2H-pyran-2-ol under storage conditions?
Methodological Answer:
- Thermal Stability : The compound is prone to β-elimination (HI release) at elevated temperatures. Store at 2–8°C in amber vials to mitigate light-induced degradation .
- Moisture Sensitivity : The hemiacetal structure (pyran ring) can hydrolyze in aqueous media. Use anhydrous solvents (e.g., THF, DCM) and molecular sieves during reactions .
- Reactivity : Iodine’s polarizable nature increases susceptibility to nucleophilic displacement. Avoid strong bases or nucleophiles (e.g., amines, thiols) during handling .
Advanced Research Questions
Q. What computational approaches can predict the regioselectivity of iodination in tetrahydro-2H-pyran-2-ol derivatives?
Methodological Answer:
Q. How can contradictions in reported reaction yields for iodinated pyran derivatives be resolved?
Methodological Answer:
- Systematic Variable Testing :
- Solvent polarity : Compare yields in polar aprotic (e.g., DMF) vs. nonpolar (e.g., hexane) solvents.
- Catalyst screening : Test alternatives to PPh₃, such as ZnI₂ or CuI, to improve efficiency .
- Side Reaction Analysis : Use LC-MS to identify byproducts (e.g., deiodinated or dimerized species) and adjust reaction time/temperature accordingly .
Q. What mechanistic insights explain the stereochemical outcomes of reactions involving 3-iodo-tetrahydro-2H-pyran-2-ol?
Methodological Answer:
Q. How can environmental degradation pathways of 3-iodo-tetrahydro-2H-pyran-2-ol be modeled?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
